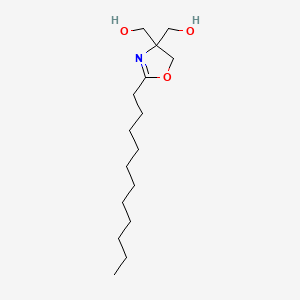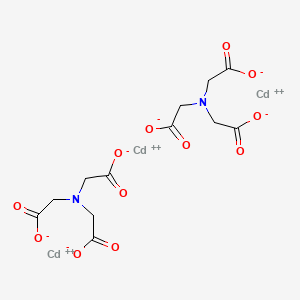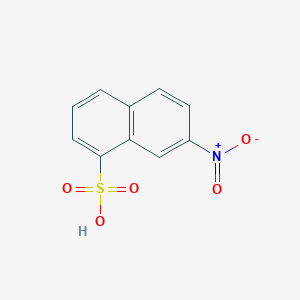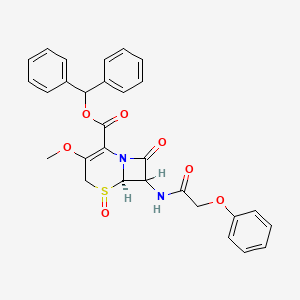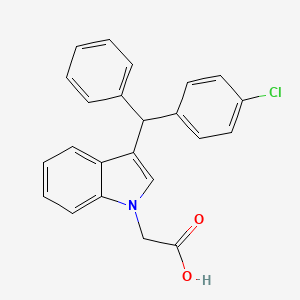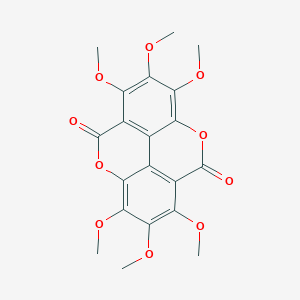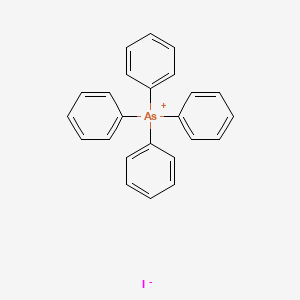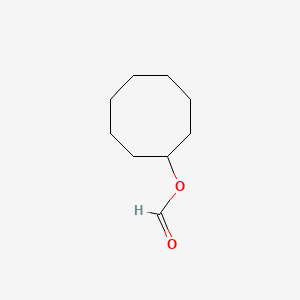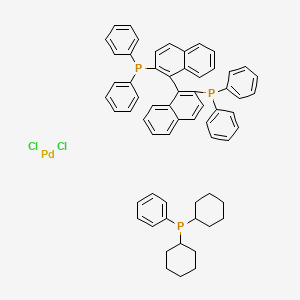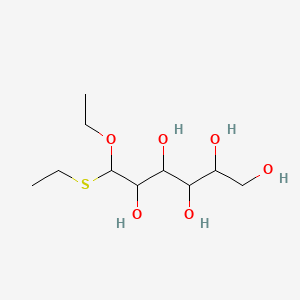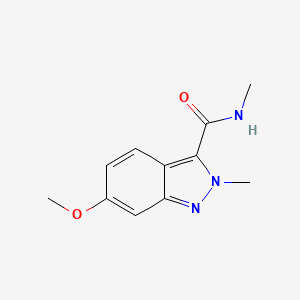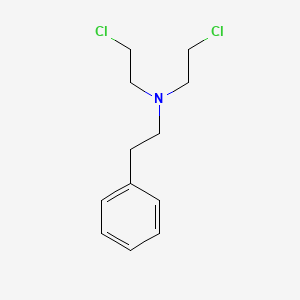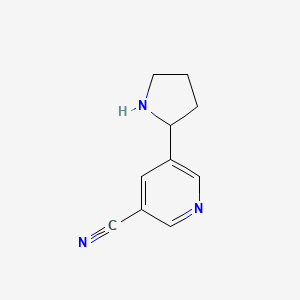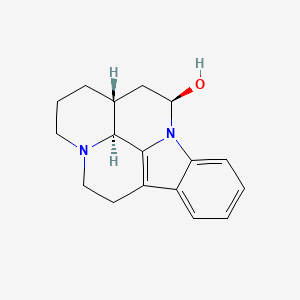
Vindeburnolum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vindeburnol is a derivative of the plant alkaloid vincamine, known for its neuroprotective properties. It has shown potential in reducing neuroinflammation and amyloid burden in animal models of Alzheimer’s disease. Additionally, vindeburnol has been beneficial in treating multiple sclerosis by reducing neuroinflammation and promoting neuroprotection .
Vorbereitungsmethoden
The synthesis of vindeburnol involves several stereoselective steps. One method starts from (−)-acetoxyglutarimide, leading to the enantioselective multistep synthesis of vindeburnol via a common hydroxyl-lactam intermediate. This process involves the use of the acetoxy function to induce enantioselectivity and as a latent source of the ketone carbonyl group . Another method features the utilization of Baeyer–Villiger oxidation to install different types of lactone substrates, followed by aminolysis, aldimine condensation, and acyl-Pictet–Spengler reactions to deliver the crucial trans-fused indoloquinolizidine scaffold .
Analyse Chemischer Reaktionen
Vindeburnol undergoes various chemical reactions, including oxidation, reduction, and substitution. The stereoselective synthesis of vindeburnol involves aldol reactions, where the substrate-dependent diastereoselectivity reversal is observed . Common reagents used in these reactions include acetoxyglutarimide and hexahydroindoloquinolizinones. The major products formed from these reactions are vindeburnol and its epimers .
Wissenschaftliche Forschungsanwendungen
Vindeburnol has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying stereoselective synthesis and aldol reactions. In biology and medicine, vindeburnol has shown promise in treating neurodegenerative diseases such as Alzheimer’s disease and multiple sclerosis by reducing neuroinflammation and amyloid burden . It also enhances the release of noradrenaline, a key chemical in the regulation of neuroinflammation . In industry, vindeburnol is used in the development of neuroprotective drugs and treatments for neuropsychiatric symptoms .
Wirkmechanismus
Vindeburnol exerts its effects by modulating cAMP levels in neurons, leading to increased expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). It inhibits phosphodiesterase activity, which contributes to its neuroprotective effects . Vindeburnol targets noradrenergic neurons in the locus coeruleus, reducing neuroinflammation and amyloid burden, and normalizing behavior in animal models of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Vindeburnol is compared with other similar compounds such as vincamine, vinburnine, dihydroergotoxine mesilate, and nicergoline. While all these compounds have neuroprotective properties, vindeburnol shows a unique pharmacological profile, making it therapeutically effective in treating cerebral insufficiency . Its ability to modulate cAMP levels and enhance noradrenaline release sets it apart from other compounds .
Eigenschaften
CAS-Nummer |
68779-67-9 |
|---|---|
Molekularformel |
C17H20N2O |
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
(15R,17R,19S)-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-ol |
InChI |
InChI=1S/C17H20N2O/c20-15-10-11-4-3-8-18-9-7-13-12-5-1-2-6-14(12)19(15)17(13)16(11)18/h1-2,5-6,11,15-16,20H,3-4,7-10H2/t11-,15-,16+/m1/s1 |
InChI-Schlüssel |
KOIGYXJOGRVNIS-LYRGGWFBSA-N |
Isomerische SMILES |
C1C[C@@H]2C[C@H](N3C4=CC=CC=C4C5=C3[C@H]2N(C1)CC5)O |
Kanonische SMILES |
C1CC2CC(N3C4=CC=CC=C4C5=C3C2N(C1)CC5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


